
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is an organic compound that belongs to the class of cyclopentadienones This compound is characterized by the presence of four propyl groups attached to the cyclopentadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadienone with propyl-substituted reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in various chemical reactions, influencing the reactivity and stability of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and applications.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetramethyl-:
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is unique due to the presence of propyl groups, which influence its chemical behavior and potential applications. The propyl groups provide specific steric and electronic effects, making this compound valuable for certain synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
105430-58-8 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-5-9-13-14(10-6-2)16(12-8-4)17(18)15(13)11-7-3/h5-12H2,1-4H3 |
InChI-Schlüssel |
UREAXPPWHXVKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)C(=C1CCC)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
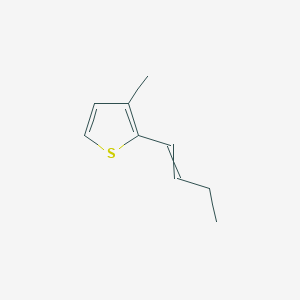
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
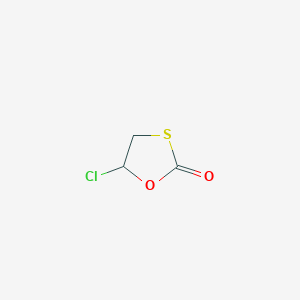
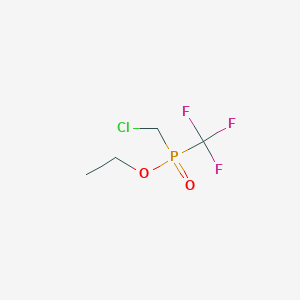
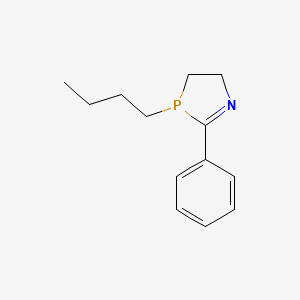
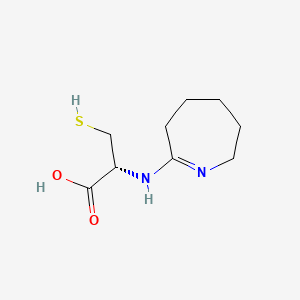
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
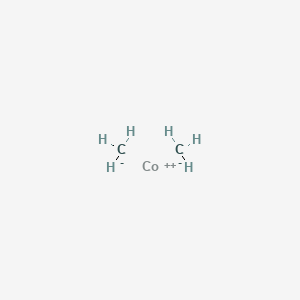
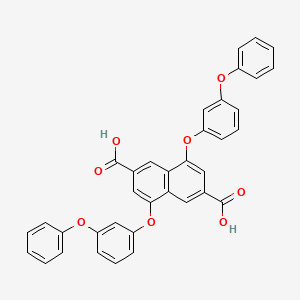
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)


